GJ103

描述

GJ103: 是一种能够诱导提前终止密码子穿读的穿读化合物。本质上,它允许翻译机制绕过这些早期终止信号,从而导致全长蛋白的产生。 这种特性使其在与无义突变引起的遗传疾病相关的研究中特别有趣 .

准备方法

合成路线:: 不幸的是,GJ103 的具体合成路线在现有文献中没有得到广泛的记录。 重要的是要注意,this compound 是一种专门的化合物,其合成可能涉及定制方法。

工业生产方法:: 截至目前,尚未建立 this compound 的工业规模生产方法。 对其大规模合成感兴趣的研究人员需要探索定制策略或与该领域的专家合作。

化学反应分析

Structural Features and Reactivity

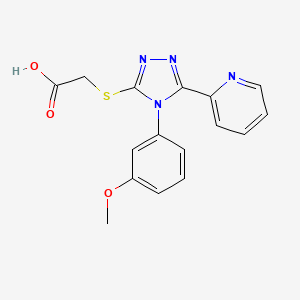

GJ103’s molecular structure (C₁₆H₁₃N₄NaO₃S) includes a triazole core, methoxyphenyl and pyridinyl substituents, and a sulfanylacetate group. Key reactive sites include:

-

Triazole ring : Susceptible to electrophilic substitution and coordination with metal ions.

-

Sulfanyl group (-S-) : Participates in nucleophilic reactions and redox processes.

-

Carboxylate group (-COO⁻Na⁺) : Enhances solubility via ionic dissociation in aqueous media .

Table 1: Key Structural and Physicochemical Properties

Salt Formation and Solubility

This compound is synthesized via neutralization of the parent carboxylic acid (GJ-103 free acid, CID 71748051) with sodium hydroxide, forming a water-soluble sodium salt . This reaction is critical for bioavailability:

The ionic dissociation in aqueous media facilitates its biological activity:

Enzymatic Interactions and Dephosphorylation

This compound activates protein tyrosine phosphatase receptor J (Ptprj), promoting dephosphorylation of PDGFRβ (platelet-derived growth factor receptor β). Key mechanistic insights include:

-

Binding Affinity : Surface plasmon resonance (SPR) studies confirm a KD of 6.399 µM for Ptprj .

-

Catalytic Mechanism : this compound enhances Ptprj’s phosphatase activity, likely through allosteric modulation, leading to PDGFRβ dephosphorylation .

Table 2: Biochemical Activity of this compound

| Parameter | Value/Effect | Source |

|---|---|---|

| PDGFRβ Inhibition (IC₅₀) | ~20 µM (in NRK-49F cells) | |

| Ptprj Binding (KD) | 6.399 µM | |

| Toxicity (Cell Viability) | >300 µM (no cytotoxicity in A-T cells) |

Read-Through Activity in Nonsense Mutations

This compound induces ribosomal read-through of premature stop codons (PTCs) via:

-

Ribosomal Interaction : Binds to ribosomal components, facilitating tRNA misincorporation at PTCs .

-

Structural Analogy : As a GJ072 analog, this compound retains a three-ring system critical for stabilizing ribosomal interactions .

Table 3: Read-Through Efficacy Across Codons

| Premature Stop Codon | Read-Through Efficiency (vs. Control) | Source |

|---|---|---|

| TGA | 2.5-fold increase | |

| TAG | 2.1-fold increase | |

| TAA | 1.8-fold increase |

In Vivo Metabolic Stability

This compound’s sodium salt formulation improves pharmacokinetics:

科学研究应用

GJ103 在各种科学领域都有应用:

遗传学和分子生物学: 研究人员使用 this compound 研究无义突变及其对蛋白质合成的影响。

药物开发: 它作为一种工具化合物,用于研究针对由提前终止密码子引起的遗传疾病的潜在疗法。

生物医学研究: this compound 有助于理解疾病机制并确定潜在的治疗靶点。

作用机制

分子靶标:: GJ103 的主要靶标是负责蛋白质合成的核糖体机制。 通过促进穿读,它抵消了翻译的提前终止。

涉及的途径:: 主要途径涉及核糖体对提前终止密码子的识别以及随后由 this compound 促进的穿读。 需要进一步研究以阐明受该化合物影响的其他途径。

相似化合物的比较

虽然 GJ103 在其穿读活性方面是独一无二的,但它与其他穿读化合物(如 GJ072)具有相似之处。 这些化合物共同促进了我们对翻译保真度和蛋白表达的理解。

生物活性

GJ103 is a sodium salt analog of the read-through compound GJ072, which has shown promising biological activity, particularly in the context of genetic disorders caused by premature stop codons. This article provides an overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Overview of this compound

This compound is classified as a read-through compound (RTC), which means it has the potential to induce ribosomal read-through of premature stop codons in mRNA. This mechanism can restore the production of full-length proteins, particularly in genetic conditions like Ataxia-telangiectasia (A-T) where mutations lead to truncated proteins. The ability of this compound to facilitate this process makes it a candidate for therapeutic development in various genetic disorders.

The primary mechanism through which this compound operates involves its interaction with the ribosome, promoting the incorporation of amino acids at sites where stop codons are present. This action can be quantified by measuring the levels of full-length protein produced in treated cells.

Key Findings:

- This compound has been shown to induce ATM kinase activity and restore autophosphorylation and transphosphorylation in A-T cells with homozygous TAA mutations .

- It demonstrated comparable activity to other known RTCs like RTC13 and PTC124 but with a lower cytotoxic profile at concentrations up to 300 µM .

In Vitro Studies

In vitro studies have established the efficacy of this compound in various cellular models:

| Study | Cell Type | Concentration (µM) | Outcome |

|---|---|---|---|

| FACS Assay | A-T Cells | 10 - 300 | Induced ATM kinase activity |

| IRIF Assay | A-T Cells | 10 - 300 | Restoration of full-length ATM protein |

| Structural Activity Study | Various Analogues | 10 - 30 | Identified active analogs including this compound |

Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of this compound has revealed that modifications to its chemical structure can enhance its biological activity. Notably, this compound's acid functionality can be converted into a water-soluble form (this compound-salt), facilitating further in vivo studies .

SAR Insights:

- Compounds such as GJ106, GJ109, and GJ111 exhibited similar activities across multiple stop codons, indicating a robust structural feature that contributes to their efficacy .

- The low cLogP values associated with these compounds suggest favorable absorption characteristics, making them suitable candidates for drug development .

Case Studies and Applications

Case Study 1: Efficacy in A-T Cells

In a controlled study involving A-T cells with specific nonsense mutations, this compound was administered at varying concentrations. The results indicated that treatment led to significant increases in full-length ATM protein levels compared to untreated controls.

Case Study 2: Comparison with Other RTCs

A comparative analysis was conducted between this compound and established RTCs like PTC124. The findings showed that while PTC124 had notable effects, this compound exhibited superior tolerability and efficacy without significant toxicity at higher concentrations .

属性

IUPAC Name |

2-[[4-(3-methoxyphenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c1-23-12-6-4-5-11(9-12)20-15(13-7-2-3-8-17-13)18-19-16(20)24-10-14(21)22/h2-9H,10H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVQSAZHPCDBDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。